molecular formula C17H22BrNO5 B1200205 Scopolamine N-oxide hydrobromide CAS No. 6106-81-6

Scopolamine N-oxide hydrobromide

Cat. No.: B1200205
CAS No.: 6106-81-6
M. Wt: 400.3 g/mol
InChI Key: MGNNYKWRWHQLCR-UUUUXVGVSA-N
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Description

It is a chemical compound with the molecular formula C17H21NO5 · HBr and a molecular weight of 400.26 g/mol . This compound is known for its anticholinergic properties and is used in various scientific and medical applications.

Mechanism of Action

Target of Action

Scopolamine N-oxide hydrobromide, also known as Scopolamine N-oxide HBr, primarily targets the muscarinic acetylcholine receptors (mAChRs) . These receptors are found in the central nervous system and throughout the body, playing a crucial role in transmitting signals in the parasympathetic nervous system .

Mode of Action

Scopolamine N-oxide HBr acts as a non-selective competitive inhibitor of M1-M5 mAChRs . It structurally mimics the natural neurotransmitter acetylcholine, enabling it to bind to these receptors and block their activation . This antagonistic action leads to several therapeutic and adverse effects related to the alteration of parasympathetic nervous system and cholinergic signaling .

Biochemical Pathways

For instance, it has been shown to regulate multiple signaling pathways in the context of viral infections .

Pharmacokinetics

For scopolamine, it is known that its bioavailability varies depending on the route of administration . For example, subcutaneous administration of Scopolamine results in a maximum drug concentration (Cmax) of 3.27 ng/mL, a time to reach maximum concentration (tmax) of 14.6 min, and an area under the curve (AUC) of 158.2 ng*min/mL . The half-life of Scopolamine is greater with subcutaneous administration at 213 min .

Result of Action

The molecular and cellular effects of Scopolamine N-oxide HBr’s action are largely due to its anticholinergic effects. It can induce several therapeutic effects, such as the prevention of nausea and vomiting associated with motion sickness and surgical procedures . It can also lead to various dose-dependent adverse effects .

Biochemical Analysis

Biochemical Properties

Scopolamine N-oxide hydrobromide plays a significant role in biochemical reactions, particularly those involving the nervous system. It interacts with muscarinic acetylcholine receptors (mAChRs), inhibiting the action of acetylcholine, a neurotransmitter. This interaction is crucial in understanding the compound’s anticholinergic effects. Additionally, this compound has been shown to interact with various enzymes and proteins involved in neurotransmission, such as acetylcholinesterase, which breaks down acetylcholine .

Cellular Effects

This compound affects various types of cells, particularly those in the nervous system. It influences cell function by blocking muscarinic receptors, leading to decreased cholinergic signaling. This can result in altered cell signaling pathways, changes in gene expression, and modifications in cellular metabolism. For example, in neuronal cells, this compound can inhibit the release of neurotransmitters, affecting synaptic transmission and overall neural communication .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to muscarinic acetylcholine receptors, where it acts as a competitive antagonist. By binding to these receptors, it prevents acetylcholine from exerting its effects, leading to a decrease in cholinergic activity. This inhibition can result in various physiological effects, such as reduced muscle contractions and decreased secretion of bodily fluids. Additionally, this compound can influence gene expression by modulating signaling pathways that control transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, such as prolonged inhibition of neurotransmitter release and alterations in receptor sensitivity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can cause mild anticholinergic effects, such as dry mouth and blurred vision. At higher doses, it can lead to more severe effects, including significant cognitive impairment and motor dysfunction. Studies in animal models have shown that high doses of this compound can induce symptoms similar to those observed in neurodegenerative diseases, making it a valuable tool for studying these conditions .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily those related to its breakdown and elimination from the body. The compound is metabolized by enzymes in the liver, such as cytochrome P450 enzymes, which facilitate its conversion into inactive metabolites. These metabolites are then excreted from the body through the kidneys. The interaction of this compound with these metabolic enzymes can influence its overall pharmacokinetics and duration of action .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its pharmacological effects. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Within cells, this compound can be transported by specific transporters and binding proteins, which facilitate its movement to target sites. The distribution of the compound within tissues can affect its efficacy and potential side effects .

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. The compound can localize to specific compartments within cells, such as the cytoplasm and cell membrane, where it interacts with its target receptors. Post-translational modifications, such as phosphorylation, can influence the compound’s localization and activity. Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Scopolamin-N-oxide hydrobromide can be synthesized through the oxidation of scopolamine using hydrogen peroxide in ethanol. The reaction involves the preferential equatorial orientation of the N-oxidation . The process is typically carried out under controlled conditions to ensure the desired stereochemistry and purity of the product.

Industrial Production Methods

In industrial settings, scopolamine hydrobromide can be prepared using a method called magnetic field-induced crystallization. This method leverages the difference in solubility between scopolamine and scopolamine hydrobromide. The process involves salifying crystallization followed by treatment with a magnetic field to enhance the purity and recovery rate of the crystals .

Chemical Reactions Analysis

Types of Reactions

Scopolamin-N-oxide hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products.

    Reduction: Reduction reactions can convert it back to its parent compound, scopolamine.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation and various reducing agents for reduction reactions. The conditions for these reactions are typically mild to moderate temperatures and controlled pH levels to ensure the stability of the compound.

Major Products Formed

The major products formed from these reactions include various derivatives of scopolamine and its N-oxide form. These products can have different pharmacological properties and applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Scopolamin-N-oxide hydrobromide is unique due to its specific stereochemistry and the presence of the N-oxide functional group. This gives it distinct pharmacological properties compared to other tropane alkaloids. Its ability to undergo various chemical reactions and its applications in different scientific fields further highlight its uniqueness.

Properties

Key on ui mechanism of action

MAJOR ACTION OF ANTIMUSCARINIC AGENTS IS COMPETITIVE ANTAGONISM OF ACTIONS OF ACETYLCHOLINE & OTHER MUSCARINIC AGONISTS. /ANTIMUSCARINIC AGENTS/

CAS No.

6106-81-6

Molecular Formula

C17H22BrNO5

Molecular Weight

400.3 g/mol

IUPAC Name

[(1R,2R,4S,5S)-9-methyl-9-oxido-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2R)-3-hydroxy-2-phenylpropanoate;hydrobromide

InChI

InChI=1S/C17H21NO5.BrH/c1-18(21)13-7-11(8-14(18)16-15(13)23-16)22-17(20)12(9-19)10-5-3-2-4-6-10;/h2-6,11-16,19H,7-9H2,1H3;1H/t11?,12-,13-,14+,15-,16+,18?;/m0./s1

InChI Key

MGNNYKWRWHQLCR-UUUUXVGVSA-N

SMILES

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)[O-].Br

Isomeric SMILES

C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@@H](CO)C4=CC=CC=C4)[O-].Br

Canonical SMILES

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)[O-].Br

Color/Form

Prisms from water

melting_point

135-138 °C

Key on ui other cas no.

97-75-6
6106-81-6

Pictograms

Acute Toxic

solubility

Sol in water about 10 g/100 ml;  slightly sol in alc, acetone

vapor_pressure

1.45X10-12 mm Hg at 25 °C (est)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Scopolamine N-oxide hydrobromide
Reactant of Route 2
Scopolamine N-oxide hydrobromide
Reactant of Route 3
Scopolamine N-oxide hydrobromide
Reactant of Route 4
Scopolamine N-oxide hydrobromide
Reactant of Route 5
Scopolamine N-oxide hydrobromide
Reactant of Route 6
Scopolamine N-oxide hydrobromide

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